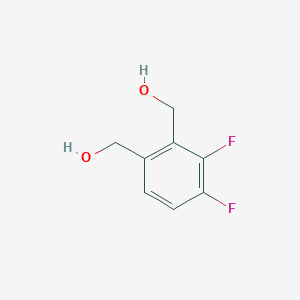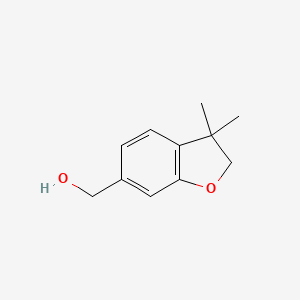![molecular formula C10H12O5S B8452139 4-[(Methoxycarbonyl)methyl]phenyl mesylate](/img/structure/B8452139.png)
4-[(Methoxycarbonyl)methyl]phenyl mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Methoxycarbonyl)methyl]phenyl mesylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a mesyloxy group attached to the phenyl ring of phenylacetic acid, with a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methoxycarbonyl)methyl]phenyl mesylate typically involves the following steps:
Starting Material: The synthesis begins with thioanisole as the starting material.
Vilsmeier Reaction: Thioanisole undergoes a Vilsmeier reaction to form 4-methylthio phenyl formaldehyde.
Darzen Reaction: The 4-methylthio phenyl formaldehyde is then subjected to a Darzen reaction to produce 4-methylthio phenyl acetaldehyde.
Hydrolysis and Decarboxylation: The 4-methylthio phenyl acetaldehyde is hydrolyzed and decarboxylated to yield 4-methylthio phenylacetic acid.
Oxidation: Finally, the 4-methylthio phenylacetic acid is oxidized to obtain 4-(Mesyloxy)phenylacetic acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Methoxycarbonyl)methyl]phenyl mesylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The mesyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted phenylacetic acid derivatives
Applications De Recherche Scientifique
4-[(Methoxycarbonyl)methyl]phenyl mesylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 4-[(Methoxycarbonyl)methyl]phenyl mesylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate biochemical pathways related to inflammation, oxidation, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl phenylacetate: An ester of phenylacetic acid with a similar structure but without the mesyloxy group.
4-Methoxyphenylacetic acid methyl ester: Similar structure with a methoxy group instead of a mesyloxy group
Uniqueness
4-[(Methoxycarbonyl)methyl]phenyl mesylate is unique due to the presence of the mesyloxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C10H12O5S |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
methyl 2-(4-methylsulfonyloxyphenyl)acetate |
InChI |
InChI=1S/C10H12O5S/c1-14-10(11)7-8-3-5-9(6-4-8)15-16(2,12)13/h3-6H,7H2,1-2H3 |
Clé InChI |
PPTCIWWEUPKQIQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Methyl(tetradecyl)amino]-5-nitrobenzoic acid](/img/structure/B8452068.png)

![2-[4-(Pyridin-2-yl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B8452078.png)
![3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-Indole-5-acetic acid ethyl ester](/img/structure/B8452096.png)
![1-[(p-Aminophenyl)-sulfonyl]-4-(o-methylphenyl)piperazine](/img/structure/B8452100.png)


![2-Amino-8-[4-(1-pyrrolidinylcarbonyl)phenyl]-3H-1-benzazepine-4-carboxylic acid ethyl ester](/img/structure/B8452120.png)

![2-[[(benzoylamino)thioxomethyl]amino]-N-phenylbenzamide](/img/structure/B8452133.png)

